molecular formula C4H3Br2F3O2 B1421658 2,2-Dibromo-4,4,4-trifluorobutanoic acid CAS No. 1210691-01-2

2,2-Dibromo-4,4,4-trifluorobutanoic acid

Cat. No. B1421658
CAS RN: 1210691-01-2
M. Wt: 299.87 g/mol
InChI Key: QLUGHWWFGTWAGP-UHFFFAOYSA-N
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Description

“2,2-Dibromo-4,4,4-trifluorobutanoic acid” is a chemical compound with the CAS Number: 1210691-01-2 . It has a molecular weight of 299.87 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H3Br2F3O2 . The InChI code for this compound is 1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) .

Scientific Research Applications

Asymmetric Synthesis

  • Enantiomerically Pure Derivatives : Derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design, are synthesized using a method involving a recyclable chiral auxiliary. This process is significant for large-scale preparation of enantiomerically pure compounds (Han et al., 2019).

Synthesis of Novel Compounds

  • Fluorinated Amino Acids : Fluorinated amino acids such as anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid are synthesized via enantioselective processes. These compounds have applications in various areas of chemistry and biochemistry (Jiang et al., 2003).

NMR Investigations

  • Nuclear Magnetic Resonance (NMR) Studies : Comprehensive NMR investigations have been conducted on compounds like 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, aiding in understanding the molecular structure and behavior of such fluorinated compounds (Hinton & Jaques, 1975).

Carboxylesterase Inhibitors

  • Selective Carboxylesterase Inhibition : Certain derivatives, like 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, act as effective and selective inhibitors of carboxylesterase. These compounds also exhibit high antioxidant activity, indicating potential therapeutic applications (Khudina et al., 2019).

Dendrimer Synthesis

  • Dendrimer Construction : Fluorinated butanoic acids are used as starting materials for the synthesis of complex dendritic structures. This has implications in materials science and nanotechnology (Greiveldinger & Seebach, 1998).

Large Scale Synthesis

  • Large-Scale Synthesis of Amino Acids : Methods have been developed for the large-scale synthesis of N-Fmoc derivatives of amino acids like 2-amino-4,4,4-trifluorobutanoic acid. These methods are crucial for industrial-scale production of such compounds (Mei et al., 2019).

Safety and Hazards

The specific safety and hazard information for “2,2-Dibromo-4,4,4-trifluorobutanoic acid” is not provided in the available resources .

properties

IUPAC Name

2,2-dibromo-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUGHWWFGTWAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 2
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 3
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 4
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 5
2,2-Dibromo-4,4,4-trifluorobutanoic acid
Reactant of Route 6
2,2-Dibromo-4,4,4-trifluorobutanoic acid

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